molecular formula C4H4ClNO3 B1627888 2-Oxo-3-oxazolidinecarbonyl chloride CAS No. 66313-48-2

2-Oxo-3-oxazolidinecarbonyl chloride

Cat. No.: B1627888
CAS No.: 66313-48-2
M. Wt: 149.53 g/mol
InChI Key: OZJANYSOGASXNQ-UHFFFAOYSA-N
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Description

2-Oxo-3-oxazolidinecarbonyl chloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-oxazolidinecarbonyl chloride typically involves the reaction of oxazolidinone with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Oxazolidinone+Phosgene2-Oxo-3-oxazolidinecarbonyl chloride\text{Oxazolidinone} + \text{Phosgene} \rightarrow \text{this compound} Oxazolidinone+Phosgene→2-Oxo-3-oxazolidinecarbonyl chloride

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of phosgene. The temperature is maintained at a low level to control the reaction rate and avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-oxazolidinecarbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form oxazolidinone and hydrochloric acid.

    Condensation: It can react with amines to form ureas or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is performed at elevated temperatures.

    Condensation: Amines or alcohols are used as reagents, and the reaction is carried out under reflux conditions.

Major Products Formed

    Nucleophilic substitution: The major products are substituted oxazolidinones.

    Hydrolysis: The major products are oxazolidinone and hydrochloric acid.

    Condensation: The major products are ureas or esters, depending on the nucleophile used.

Scientific Research Applications

2-Oxo-3-oxazolidinecarbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including antibiotics and antiviral agents.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Catalysis: It is employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Oxo-3-oxazolidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinone: A parent compound with similar reactivity but lacks the carbonyl chloride functional group.

    2-Oxo-3-oxazolidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-Oxo-3-oxazolidinyl methyl chloride: Similar structure with a methyl group attached to the nitrogen atom.

Uniqueness

2-Oxo-3-oxazolidinecarbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity. This makes it a valuable intermediate in the synthesis of various compounds, offering versatility in chemical transformations.

Properties

IUPAC Name

2-oxo-1,3-oxazolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3/c5-3(7)6-1-2-9-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJANYSOGASXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608543
Record name 2-Oxo-1,3-oxazolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66313-48-2
Record name 2-Oxo-1,3-oxazolidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-3-oxazolidinecarbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner to that of Example 1-9), 2-oxo-3-oxazolidinecarbonyl chloride, which was prepared from 2-oxazolidinone (1.04 g), phosgene (0.018 mole) and triethylamine (3.0 g) in tetrahydrofuran was treated with a solution of 7-(D-2-phenylglycinamido)-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (3.0 g) and bis(trimethylsilyl) acetamide (4.8 g) in methylene chloride (60 ml). The reaction mixture was worked up in a similar manner to that of Example 1--1) to give powder (1.92 g). This powder was dissolved into acetone and water was added thereto. The resultant mixture was concentrated, and a precipitated solid was collected by filtration to give powder (1.55 g) of 7-[D-2-(2-oxo-3-oxazolidinecarboxamido)-2-phenylacetamido]-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, mp 165° to 170° C. (dec).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.018 mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
7-(D-2-phenylglycinamido)-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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